molecular formula C8H6Br2INO B14514507 2,2-Dibromo-N-(4-iodophenyl)acetamide CAS No. 63389-52-6

2,2-Dibromo-N-(4-iodophenyl)acetamide

Cat. No.: B14514507
CAS No.: 63389-52-6
M. Wt: 418.85 g/mol
InChI Key: YDXSGQMTJBMHMJ-UHFFFAOYSA-N
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Description

2,2-Dibromo-N-(4-iodophenyl)acetamide is a halogenated acetamide derivative with bromine atoms at the 2,2-positions of the acetamide group and an iodine substituent on the para position of the phenyl ring. Key features include:

  • Molecular formula: Presumed to be $ \text{C}8\text{H}6\text{Br}_2\text{INO} $ (based on substitution patterns of analogues).
  • Molecular weight: Estimated at ~415.77 g/mol.
  • Functional groups: Two bromine atoms on the acetamide group, an iodine on the phenyl ring, and an amide linkage.
  • Potential applications: Halogenated acetamides are explored for biological activities (e.g., antimycobacterial, radiotherapy sensitization) and as intermediates in organic synthesis .

Properties

CAS No.

63389-52-6

Molecular Formula

C8H6Br2INO

Molecular Weight

418.85 g/mol

IUPAC Name

2,2-dibromo-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C8H6Br2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13)

InChI Key

YDXSGQMTJBMHMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Br)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-N-(4-iodophenyl)acetamide typically involves the bromination and iodination of acetamide derivatives. One common method includes the reaction of 4-iodoaniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of 2,2-Dibromo-N-(4-iodophenyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2,2-Dibromo-N-(4-iodophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-N-(4-iodophenyl)acetamide involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural features and physical properties of 2,2-Dibromo-N-(4-iodophenyl)acetamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Structural Features
2,2-Dibromo-N-(4-iodophenyl)acetamide* $ \text{C}8\text{H}6\text{Br}_2\text{INO} $ ~415.77 Br (2,2-acetamide), I (phenyl) N/A Hypothesized planar acetamide group
2,2-Dibromo-N-(4-fluorophenyl)acetamide $ \text{C}8\text{H}6\text{Br}_2\text{FNO} $ 314.95 Br (2,2-acetamide), F (phenyl) N/A Dihedral angle: 29.5° between phenyl and acetamide
N-(4-Iodophenyl)acetamide $ \text{C}8\text{H}8\text{INO} $ 261.06 I (phenyl) 182–187 Bluish-gray powder; water solubility: 182.7 mg/L
2-Chloro-N-(4-iodophenyl)acetamide $ \text{C}8\text{H}7\text{ClINO} $ 303.51 Cl (acetamide), I (phenyl) N/A Halogenated acetamide; used in medicinal chemistry
N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide $ \text{C}{14}\text{H}{12}\text{Br}2\text{NO}2 $ 402.07 Br (phenyl), OH (phenyl) N/A Radiotherapy sensitizer candidate

*Note: Data for 2,2-Dibromo-N-(4-iodophenyl)acetamide is inferred from analogues.

Key Observations:

Substituent Effects on Physical Properties :

  • The iodine substituent on the phenyl ring (e.g., in N-(4-iodophenyl)acetamide) increases molecular weight and decreases water solubility compared to fluorine or hydrogen analogues .
  • Bromine atoms on the acetamide group (as in 2,2-Dibromo-N-(4-fluorophenyl)acetamide) likely enhance hydrophobicity and thermal stability due to their larger atomic size and polarizability .

Crystal Packing and Hydrogen Bonding: In 2,2-Dibromo-N-(4-fluorophenyl)acetamide, N–H⋯O and C–H⋯O hydrogen bonds form six-membered rings and molecular chains parallel to the c-axis. The dihedral angle (29.5°) suggests moderate planarity between the phenyl and acetamide groups .

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